![molecular formula C22H23N3O5S3 B381297 4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate CAS No. 315708-46-4](/img/structure/B381297.png)
4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate
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Description
4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H23N3O5S3 and its molecular weight is 505.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Reactivity
- One-step Synthesis Techniques : Research demonstrates one-step synthesis methods for related thieno[2,3-d]pyrimidine derivatives, showcasing efficient pathways to these compounds which are crucial for medicinal chemistry applications (Leistner et al., 1988).
- Catalytic Synthesis : A study by Shi et al. (2018) introduced a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction, highlighting the importance of sustainable chemistry in drug synthesis (Shi et al., 2018).
Biological and Pharmacological Activities
- Anticancer Properties : Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on a derivative of ethyl 2-aminothiophene, emphasizing the potential of thiophene derivatives in oncology (Gad et al., 2020).
- Antimicrobial Activities : Research on heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties indicated promising antimicrobial properties against Staphylococcus aureus, suggesting potential applications in addressing antibiotic resistance (Sirakanyan et al., 2015).
Implications for Drug Discovery and Material Science
- Dual Inhibitors for Cancer Treatment : Gangjee et al. (2009) synthesized compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the role of thieno[2,3-d]pyrimidine derivatives in developing potent antitumor agents (Gangjee et al., 2009).
- Analgesic and Anti-inflammatory Activities : Compounds within the thieno[2,3-d]pyrimidine class have demonstrated significant analgesic and anti-inflammatory activities, indicating their potential in developing new pain management therapies (Cannito et al., 1990).
properties
IUPAC Name |
4-O-ethyl 2-O-methyl 3-methyl-5-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S3/c1-5-30-21(27)15-10(2)17(22(28)29-4)33-19(15)25-14(26)9-31-18-16-12-7-6-8-13(12)32-20(16)24-11(3)23-18/h5-9H2,1-4H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBKLLRSIABIPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100631 |
Source
|
Record name | 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
315708-46-4 |
Source
|
Record name | 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315708-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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